molecular formula C22H15ClN4O B5710946 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide

2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide

Cat. No. B5710946
M. Wt: 386.8 g/mol
InChI Key: WPIHUDXRPYSPNS-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as CQC, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. The compound was first synthesized in 2001 by researchers at the University of Illinois, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antiproliferative and antimicrobial properties, 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to possess antioxidant activity. This property may be beneficial in the treatment of various diseases that are associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is its broad-spectrum activity against cancer cell lines and microorganisms. This makes it a promising candidate for the development of new drugs to treat cancer and infectious diseases. However, one limitation of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of research is the development of new analogs of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide that may exhibit improved activity and solubility. Another area of research is the investigation of the potential of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide as a neuroprotective agent. Finally, the use of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide as a tool for studying the mechanism of action of topoisomerase II inhibitors may also be an interesting avenue for future research.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with 3-pyridinecarboxaldehyde to form a Schiff base. This intermediate is then reacted with 4-hydroxyquinoline in the presence of hydrazine hydrate to yield the final product. The synthesis of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to possess antimicrobial activity against a variety of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O/c23-19-9-3-1-8-17(19)21-12-18(16-7-2-4-10-20(16)26-21)22(28)27-25-14-15-6-5-11-24-13-15/h1-14H,(H,27,28)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIHUDXRPYSPNS-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NN=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)N/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

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